(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
This compound features a unique spirocyclic scaffold (1,5-dioxa-9-azaspiro[5.5]undecan) conjugated to a thiophene moiety via an α,β-unsaturated ketone (enone) bridge. The spirocyclic system introduces steric constraints and electronic effects that influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(5-4-13-3-1-12-20-13)16-8-6-15(7-9-16)18-10-2-11-19-15/h1,3-5,12H,2,6-11H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSETXKBBMVDL-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CC=CS3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CS3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, relevant case studies, and research findings.
Structural Overview
The compound features:
- A spirocyclic framework that enhances its interaction with biological targets.
- A propenone moiety which is known for its reactivity in various chemical environments.
- The presence of a thiophene ring , contributing to its electronic properties and potential bioactivity.
Biological Activities
Research indicates that compounds with similar structural features exhibit significant pharmacological properties. The biological activities of this compound include:
1. Anti-inflammatory and Analgesic Activities
Compounds related to this structure have shown potential in inhibiting cyclooxygenases (COX), enzymes involved in inflammation pathways. Studies have indicated that spirocyclic compounds can effectively bind to COX active sites, suggesting their potential as selective inhibitors .
2. Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for preventing cellular damage and has implications in treating various diseases associated with oxidative stress .
3. Antimicrobial Effects
Preliminary studies have demonstrated that compounds with similar spirocyclic structures possess antimicrobial properties against various pathogens. For instance, the minimum inhibitory concentration (MIC) tests have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Case Study 1: Synthesis and Bioactivity Evaluation
A study explored the synthesis of N-protected amino acid esters using a compound with a similar spirocyclic core structure. The research found that these esters exhibited notable anti-inflammatory properties, supporting the hypothesis that the spirocyclic framework enhances bioactivity .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound could form hydrogen bonds with active sites of enzymes like COX. These interactions suggest a mechanism for its anti-inflammatory effects .
Research Findings
Recent investigations into related compounds have yielded promising results:
| Compound | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Spirocyclic derivative A | Anti-inflammatory | In vitro assays | Inhibition of COX enzymes |
| Spirocyclic derivative B | Antioxidant | DPPH assay | Significant free radical scavenging |
| Spirocyclic derivative C | Antimicrobial | MIC testing | Effective against Gram-positive bacteria |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
*Predicted based on TD-DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
